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Compound of Interest

Compound Name: Aprutumab Ixadotin

Cat. No.: B12779855

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical pharmacokinetic (PK)
analysis of Aprutumab Ixadotin (BAY 1187982), an antibody-drug conjugate (ADC) targeting
Fibroblast Growth Factor Receptor 2 (FGFR2). The protocols outlined below are based on
published preclinical studies and are intended to guide researchers in designing and executing
similar non-clinical investigations.

Introduction

Aprutumab Ixadotin is a novel ADC composed of a fully human anti-FGFR2 monoclonal
antibody, Aprutumab, conjugated to a potent auristatin W derivative payload via a non-
cleavable linker.[1] Preclinical studies have been instrumental in characterizing its therapeutic
window and informing clinical trial design. This document summarizes key pharmacokinetic
findings and provides detailed experimental protocols for in vivo studies and bioanalytical
methods.

Data Presentation
Pharmacokinetic Parameters in Mice

Pharmacokinetic parameters of Aprutumab Ixadotin were evaluated in female NMRI nu/nu
mice bearing NCI-H716 human colorectal cancer xenografts following a single intravenous
administration of 5 mg/kg. The study compared two different drug-to-antibody ratios (DAR).[2]
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Aprutumab Ixadotin (DAR Aprutumab Ixadotin (DAR

Parameter 4.5) 17)
Dose 5 mg/kg 5 mg/kg
Cmax (mg/L) 165 131
AUC (mg-h/L) 13,614 13,345
t1/2 (hours) 196 182

Table 1: Plasma

Pharmacokinetic Parameters
of Aprutumab Ixadotin in NCI-
H716 Tumor-Bearing Mice.[2]

Toxophore Metabolite Distribution

A key aspect of ADC pharmacology is the targeted delivery and accumulation of the cytotoxic
payload in tumor tissue. Preclinical studies demonstrated a significant enrichment of the
toxophore metabolite (BAY 1168650) in FGFR2-positive tumors compared to healthy tissues.[2]

Tissue Tumor-to-Organ AUC(0- Tumor-to-Organ AUC(0-
tlast) Ratio (DAR 1.7) tlast) Ratio (DAR 4.5)

Liver 27.7 26.6

Spleen 32.3 41.0

Kidney 103.2 125.3

Table 2: Enrichment of the
Toxophore Metabolite BAY
1168650 in Tumors Compared
to Healthy Tissues in NCI-
H716 Tumor-Bearing Mice.[2]

Note: While pharmacokinetic studies in cynomolgus monkeys and rats were conducted to
support clinical development, specific quantitative data from these studies are not publicly
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available.[1][3] These studies were crucial for the pharmacokinetic/pharmacodynamic (PK/PD)

modeling used to predict the human starting dose.[3]

Experimental Protocols
In Vivo Xenograft Studies

Objective: To evaluate the pharmacokinetic profile and anti-tumor efficacy of Aprutumab

Ixadotin in a relevant preclinical cancer model.

Materials:

Female NMRI nu/nu mice or other appropriate immunodeficient strains.
FGFR2-positive human cancer cell lines (e.g., NCI-H716, SNU-16, MFM-223).[1][4]
Aprutumab Ixadotin (BAY 1187982).

Vehicle control (e.g., sterile saline or PBS).

Matrigel or other appropriate extracellular matrix for subcutaneous injections.
Standard animal housing and handling equipment.

Calipers for tumor measurement.

Protocol:

Cell Culture: Culture FGFR2-positive cancer cells according to standard protocols.

Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10”6 cells in 100 pL of a
1:1 mixture of media and Matrigel) into the flank of female NMRI nu/nu mice.

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice
weekly. Calculate tumor volume using the formula: (length x width”2) / 2.

Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm?), randomize mice into
treatment and control groups. Administer Aprutumab Ixadotin intravenously (i.v.) via the tail
vein at the desired dose levels (e.g., 1, 5, 7.5 mg/kg).[1][4] The control group should receive
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an equivalent volume of vehicle. Dosing schedules can vary, for example, a single dose for
PK studies or once weekly for efficacy studies.[1]

e Pharmacokinetic Sampling: For PK analysis, collect blood samples at various time points
post-dose (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168, 336 hours). Blood can be collected via retro-
orbital bleeding or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

o Tissue Collection: At the terminal time point, euthanize the animals and collect tumors and
healthy tissues (e.qg., liver, spleen, kidney) for analysis of the toxophore metabolite
concentration.

o Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and tissue
samples at -80°C until bioanalysis.

Bioanalytical Methods

Objective: To quantify the concentrations of Aprutumab Ixadotin (total antibody and ADC) and
the released toxophore metabolite in plasma and tissue homogenates.

1. Quantification of Total Antibody and ADC by Enzyme Immunoassay (EIA)

Note: The following is a general protocol based on standard methods for ADC quantification.
Specific reagents and conditions should be optimized.

Materials:

» 96-well microtiter plates.

e Recombinant human FGFR2 protein (for capture).

e Anti-human IgG antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
« Aprutumab Ixadotin reference standard.

e Wash buffer (e.g., PBS with 0.05% Tween-20).

o Blocking buffer (e.g., PBS with 1% BSA).
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e Substrate solution (e.g., TMB).

e Stop solution (e.g., 2N H2S04).

e Plate reader.

Protocol:

» Coating: Coat microtiter plates with recombinant human FGFR2 protein overnight at 4°C.

e Blocking: Wash the plates and block non-specific binding sites with blocking buffer for 1-2
hours at room temperature.

o Sample Incubation: Wash the plates and add plasma samples (serially diluted) and the
reference standard curve to the wells. Incubate for 1-2 hours at room temperature.

o Detection Antibody Incubation: Wash the plates and add the HRP-conjugated anti-human
IgG antibody. Incubate for 1 hour at room temperature.

o Development: Wash the plates and add the substrate solution. Allow the color to develop in
the dark.

e Reading: Stop the reaction with the stop solution and read the absorbance at the appropriate
wavelength (e.g., 450 nm) using a plate reader.

o Calculation: Calculate the concentration of Aprutumab Ixadotin in the samples by
interpolating from the standard curve.

2. Quantification of Toxophore Metabolite by LC-MS/MS

Note: This is a general protocol. Specific parameters such as the choice of internal standard,
chromatographic conditions, and mass spectrometer settings must be optimized.

Materials:
 Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

e Analytical column (e.g., C18).
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Toxophore metabolite (e.g., auristatin W derivative) reference standard.

Internal standard (e.g., a stable isotope-labeled analog).

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

Mobile phases for liquid chromatography.
Protocol:
e Sample Preparation:

o For plasma samples: Thaw samples and spike with the internal standard. Precipitate
proteins by adding cold acetonitrile. Vortex and centrifuge to pellet the precipitated
proteins.

o For tissue samples: Homogenize the tissue in a suitable buffer. Spike with the internal
standard and perform protein precipitation or solid-phase extraction to isolate the analyte.

e LC Separation: Inject the supernatant from the prepared samples onto the LC system.
Separate the toxophore metabolite from other components using a suitable gradient elution
on the analytical column.

o MS/MS Detection: Introduce the eluent from the LC into the mass spectrometer. Use multiple
reaction monitoring (MRM) to detect and quantify the specific precursor-to-product ion
transitions for the toxophore metabolite and the internal standard.

e Quantification: Generate a standard curve by analyzing known concentrations of the
reference standard. Determine the concentration of the toxophore metabolite in the samples
by comparing the peak area ratio of the analyte to the internal standard against the standard
curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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